Thulium(3+) oxalate

描述

Contextual Significance of Lanthanide(III) Oxalates in Materials Science and Inorganic Chemistry

Lanthanide(III) oxalates are a class of compounds that have garnered significant attention in materials science and inorganic chemistry. Their low solubility in water makes them crucial in the separation and purification of lanthanides from their ores. acs.orgnih.gov This precipitation method is efficient, cost-effective, and utilizes environmentally benign solvents. acs.orgnih.gov Beyond their role in extractive metallurgy, lanthanide oxalates serve as important precursors for the synthesis of lanthanide oxides, which have a wide array of applications. stanfordmaterials.comsamaterials.comamericanelements.com These applications include phosphors, lasers, and catalysts. nih.govsamaterials.com The thermal decomposition of lanthanide oxalates yields the corresponding oxides with high purity and controlled morphologies. researchgate.net Furthermore, the layered structures of some lanthanide oxalates have shown potential for exfoliation into 2D nanosheets, opening up new avenues for the development of advanced functional materials. acs.orgacs.org

Overview of Thulium(III) Coordination Chemistry and Its Unique Position Among Heavy Lanthanides

Thulium, a member of the heavy lanthanide series, predominantly exists in the +3 oxidation state in its compounds. wikipedia.org The coordination chemistry of the Tm³⁺ ion is characterized by its small ionic radius and high charge density, which typically leads to high coordination numbers, often 8 or 9, in its complexes. acs.org In aqueous solutions, the thulium(III) ion exists as a nonahydrated complex, [Tm(OH₂)₉]³⁺. wikipedia.org As one of the smaller heavy lanthanides, thulium's coordination behavior can differ slightly from the lighter lanthanides, influencing the structure and properties of its compounds. acs.org Research into the coordination chemistry of thulium is ongoing, with studies exploring its complexes with various organic and inorganic ligands. researchgate.netgoogle.co.iddergipark.org.tr

Scope and Research Imperatives for Thulium(3+) Oxalate (B1200264) Systems

Thulium(3+) oxalate, typically found as a hydrate (B1144303) (Tm₂(C₂O₄)₃·xH₂O), is a white, crystalline solid. stanfordmaterials.comscbt.com It is highly insoluble in water but can be dissolved in strong acids. americanelements.comwikipedia.orgfuncmater.com The primary research interest in this compound lies in its role as a precursor for the synthesis of thulium(III) oxide (Tm₂O₃). stanfordmaterials.comsamaterials.com Thulium oxide is a valuable material with applications in lasers, phosphors, and as a dopant in various materials. stanfordmaterials.comsamaterials.comamericanelements.com Understanding the synthesis, characterization, and thermal decomposition of this compound is therefore critical for controlling the properties of the resulting thulium oxide. While general information on lanthanide oxalates is available, detailed structural and thermal analysis data specifically for this compound remains an area of active investigation. acs.orgacs.org

Data on this compound

| Property | Value | Reference |

| Chemical Formula | Tm₂(C₂O₄)₃ | stanfordmaterials.comprochemonline.com |

| Anhydrous Molecular Weight | 601.93 g/mol | scbt.comprochemonline.com |

| Hydrated Molecular Weight | ~619.94 g/mol (variable) | stanfordmaterials.comsamaterials.com |

| Appearance | White to greenish-white solid/powder | stanfordmaterials.comwikipedia.org |

| CAS Number | 58176-73-1 (hydrate) | stanfordmaterials.comscbt.comprochemonline.com |

| Solubility | Highly insoluble in water | americanelements.comfuncmater.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

oxalate;thulium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Tm/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCZSHAJTJRUPP-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Tm+3].[Tm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6O12Tm2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954376 | |

| Record name | Thulium ethanedioate (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3269-17-8 | |

| Record name | Thulium, [μ-[ethanedioato(2-)-κO1,κO2′:κO1′,κO2]]bis[ethanedioato(2-)-κO1,κO2]di- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3269-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thulium(3 ) oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003269178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thulium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thulium ethanedioate (2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thulium(3+) oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Thulium 3+ Oxalate

Solution-Based Precipitation Techniques for Thulium(III) Oxalate (B1200264) Synthesis

Precipitation from an aqueous solution is a common and effective method for synthesizing thulium(3+) oxalate. This approach involves the reaction of a soluble thulium salt with an oxalate source, leading to the formation of the insoluble this compound.

Homogeneous Precipitation Routes via Precursor Decomposition (e.g., oxamic acid)

Homogeneous precipitation offers a method for producing large, well-formed crystals of lanthanide oxalates by slowly generating the precipitating agent in situ. wikipedia.orgnih.gov This is achieved through the controlled decomposition of a precursor molecule, such as oxamic acid or dimethyl oxalate. nih.govmdpi.com For instance, the acid-catalyzed hydrolysis of oxamic acid at elevated temperatures (e.g., 85°C) slowly releases oxalic acid into the solution containing the lanthanide ion, leading to the gradual formation of high-quality oxalate crystals. wikipedia.org This technique has been successfully applied to a range of lanthanides and is noted for its ability to minimize concentration gradients within the solution, which promotes the growth of larger and more uniform crystals. wikipedia.orgmdpi.com

Direct Precipitation Strategies and Their Parametric Optimization

Direct precipitation involves the direct addition of an oxalic acid or a soluble oxalate salt solution to a solution containing thulium(III) ions. google.com This method is straightforward but can lead to rapid precipitation and the formation of smaller, less uniform particles. researchgate.net The efficiency and characteristics of the precipitate are highly dependent on several parameters. The pH of the solution plays a crucial role; for instance, a lower pH can retard the precipitation of some rare earth oxalates. tennessee.edu Temperature also influences the recovery of rare earth elements, with studies showing that both higher and lower temperatures can affect precipitation efficiency, indicating complex reaction chemistry. google.com Furthermore, the concentration of the reactants and the presence of other ions can impact the purity and yield of the final product. tennessee.eduunt.edu

Kinetic and Thermodynamic Considerations in Thulium(III) Oxalate Crystallization and Growth

The crystallization and growth of thulium(III) oxalate from solution are governed by both kinetic and thermodynamic factors. The rate of precipitation is a key kinetic parameter that influences the size and morphology of the resulting crystals. researchgate.net Slower precipitation rates, as seen in homogeneous precipitation, generally favor the growth of larger, more ordered crystals. wikipedia.org

Thermodynamically, the process is driven by the low solubility of thulium(III) oxalate in the reaction medium. researchgate.net The distribution of different rare earth elements during co-precipitation can be modeled using thermodynamic terms such as the solubility product (KSp) and the stability constant (β1) for the metal-oxalate complexes. mdpi.com For the lanthanide series, it has been observed that lighter lanthanides (La to Ho) tend to form decahydrates with a P2₁/c crystal structure, while heavier lanthanides (Er to Lu), including thulium, typically form hexahydrates with a P-1 structure. nih.gov

Hydrothermal and Solvothermal Synthesis of this compound Materials

Hydrothermal and solvothermal methods involve carrying out the synthesis in a closed system, such as an autoclave, under elevated temperature and pressure. researchgate.net These techniques are particularly useful for producing crystalline materials with controlled morphologies and particle sizes. researchgate.netmdpi.com In hydrothermal synthesis, water is used as the solvent, while solvothermal methods employ non-aqueous solvents. researchgate.net

The hydrothermal synthesis of lanthanide oxalates can lead to the formation of various framework structures, including 2D and 3D networks. univ-lille.fr For example, the hydrothermal reaction of dysprosium(III) perchlorate (B79767) hexahydrate with sodium oxalate has been used to produce a 2D dysprosium oxalate framework. wikipedia.org These methods allow for the synthesis of materials that may not be accessible under ambient conditions and can influence the final properties of the thulium oxalate product. mdpi.com

Solid-State and Thermal Decomposition Precursor Methods for this compound

Solid-state synthesis of this compound is less common than solution-based methods but can be achieved through the direct reaction of solid precursors at high temperatures. A more prevalent approach is the use of this compound as a precursor for the synthesis of thulium(III) oxide (Tm₂O₃) via thermal decomposition. mdpi.com The thermal decomposition of rare earth oxalates is a multi-stage process that involves dehydration followed by the decomposition of the oxalate to form an oxide. mdpi.comacs.org The conditions of this decomposition, such as temperature and atmosphere, significantly impact the properties of the resulting oxide, including its specific surface area and particle morphology. mdpi.com

Controlled Synthesis of Nanocrystalline this compound

The synthesis of nanocrystalline this compound is of interest for applications where high surface area and quantum confinement effects are desirable. Methods such as microwave-assisted co-precipitation have been employed to produce nanocrystals of lanthanide oxalates. wikipedia.org For instance, dysprosium oxalate nanocrystals have been prepared using this technique, resulting in materials with interesting luminescent properties. wikipedia.org

Hydrothermal methods are also well-suited for the synthesis of nanocrystalline materials. By carefully controlling the reaction parameters such as temperature, time, and precursor concentrations, it is possible to produce nanocrystalline this compound with specific sizes and morphologies. mdpi.com For example, the hydrothermal decomposition of actinide(IV) oxalates has been shown to yield nanocrystalline dioxides with particle sizes in the range of 4 to 25 nm, depending on the reaction temperature. mdpi.com Similar principles can be applied to the synthesis of nanocrystalline this compound.

Data Tables

Table 1: Comparison of Lanthanide Oxalate Hydrates

| Lanthanide Group | Representative Elements | Typical Hydrate (B1144303) Form | Crystal System |

| Light Lanthanides | La, Ce, Pr, Nd | Decahydrate (B1171855) (10H₂O) | Monoclinic (P2₁/c) |

| Heavy Lanthanides | Er, Tm, Yb, Lu | Hexahydrate (6H₂O) | Triclinic (P-1) |

Data sourced from a comprehensive study on lanthanide oxalate structures. nih.gov

Structural Elucidation and Crystallographic Analysis of Thulium 3+ Oxalate Systems

Single Crystal X-ray Diffraction Studies for Thulium(III) Oxalate (B1200264) and Its Hydrates

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. For thulium(3+) oxalate systems, SC-XRD studies have been instrumental in determining the crystal structures of its various hydrates.

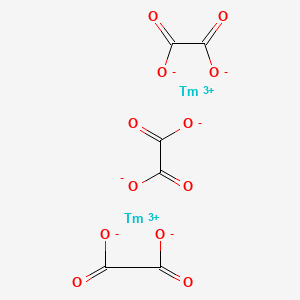

Recent investigations have successfully determined the crystal structure for the complete series of lanthanide oxalates, Ln₂(C₂O₄)₃·nH₂O, including thulium. acs.orgias.ac.in It has been established that the heavier lanthanides, from erbium (Er) to lutetium (Lu), which includes thulium (Tm), typically form hexahydrates. ias.ac.in These compounds, including thulium(III) oxalate hexahydrate, crystallize in the triclinic crystal system with the P-1 space group. ias.ac.in The structure of thulium oxalate determined in these studies was found to be consistent with previous database records. acs.org

A detailed structural analysis of thulium(III) oxalate hexahydrate, with the formula [Tm₂(C₂O₄)₃(H₂O)₄]·2H₂O, confirms its crystallization in the triclinic system with the P1 space group. The structure consists of layers built from Tm₂(C₂O₄)₃ units. researchgate.net

The crystallographic data for thulium(III) oxalate hexahydrate are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | [Tm₂(C₂O₄)₃(H₂O)₄]·2H₂O |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.289(3) |

| b (Å) | 6.660(3) |

| c (Å) | 9.628(4) |

| α (°) | 75.043(6) |

| β (°) | 80.778(6) |

| γ (°) | 81.575(6) |

| Volume (ų) | 382.2(3) |

| Z | 1 |

These single-crystal studies provide foundational data for understanding the three-dimensional network and the role of water molecules within the crystal lattice. researchgate.net Furthermore, a neutral lanthanide oxalate arrangement with the formula [{Ln(H₂O)}₂(C₂O₄)₃] has been identified for thulium and erbium. acs.org

Powder X-ray Diffraction (XRD) Investigations of this compound Phases

Powder X-ray diffraction (XRD) is a versatile technique used for the phase identification of crystalline materials and for assessing sample purity and crystallinity. For this compound, XRD is employed to characterize the polycrystalline powders, often synthesized through precipitation methods. researchgate.net

Microscopic and Morphological Characterization of Thulium(III) Oxalate Crystals (e.g., SEM, Optical Microscopy)

The morphology, or the size and shape of crystals, is a critical characteristic of this compound that is investigated using microscopic techniques such as Scanning Electron Microscopy (SEM) and optical microscopy. These methods provide visual confirmation of the crystalline nature and can reveal details about the crystal habit and surface features.

Optical microscopy has been used to visualize large, well-formed crystals of the entire lanthanide oxalate series, including thulium oxalate, which were prepared through homogeneous precipitation. acs.orgnih.govnih.gov These micrographs show the macroscopic shape of the crystals. acs.orgnih.gov

Scanning Electron Microscopy offers higher magnification and resolution, providing more detailed morphological information. SEM has been employed to study the morphology of lanthanide oxalates. acs.orgnih.gov For thulium(III) oxalate hexahydrate, SEM images reveal the crystal structure and can show macroscopic plane defects among the weakly bonded layers, especially after processes like delamination. acs.org The morphology of the produced lanthanide oxalates is typically studied by coating the samples with a conductive layer and observing them under the microscope. nih.govnih.gov While detailed studies often focus on calcium oxalate due to its prevalence in kidney stones, the techniques are directly applicable and have been used for characterizing thulium compounds. spiedigitallibrary.orgauajournals.orgiu.edu

Analysis of Coordination Environment and Oxalate Ligand Interactions within Thulium(III) Oxalates

The coordination environment around the thulium(III) ion and the way the oxalate ligands bind to it are fundamental aspects of its crystal chemistry. The oxalate anion (C₂O₄²⁻) typically acts as a bidentate ligand, forming a stable five-membered chelate ring with the metal ion (MC₂O₂). ijirset.comscirp.org

In the structure of thulium(III) oxalate hexahydrate, [Tm₂(C₂O₄)₃(H₂O)₄]·2H₂O, the thulium ion is eight-coordinate. researchgate.net This is consistent with the trend for heavier lanthanides (Er to Lu), which typically exhibit a coordination number (CN) of 8 in their oxalate frameworks. acs.org The coordination polyhedron around the Tm³⁺ ion can be described as a distorted dicapped trigonal prism. researchgate.net The coordination sphere is composed of oxygen atoms from both the oxalate ligands and water molecules. Each oxalate ligand is located on an inversion center and bridges two thulium atoms. researchgate.net

| Complex | Minimum Ln—O (Å) | Maximum Ln—O (Å) | Mean Ln—O (Å) |

|---|---|---|---|

| [Tm₂(C₂O₄)₃]·6H₂O | 2.316 | 2.623 | 2.435 |

| [Yb₂(C₂O₄)₃]·6H₂O | 2.302 | 2.608 | 2.421 |

Comparison of Ln-O bond distances in heavy lanthanide oxalate hexahydrates. Data from Si & Wang (2006). researchgate.net

This detailed structural information is vital for understanding the stability and properties of this compound.

Thermal Decomposition Mechanisms and Pathways of Thulium 3+ Oxalate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Thulium(III) Oxalate (B1200264) Hydrates

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques to elucidate the decomposition process of thulium(III) oxalate hydrates. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic events. slideshare.netfilab.frslideshare.net

The thermal decomposition of rare earth oxalate hydrates, including thulium(III) oxalate, generally proceeds in distinct steps:

Dehydration: The process begins with the loss of water molecules. This often occurs in multiple, sometimes overlapping, stages corresponding to the removal of loosely bound (zeolitic) and structurally coordinated water molecules. scirp.orgmdpi.comwikipedia.org This stage is characterized by one or more endothermic peaks in the DTA curve and a corresponding mass loss in the TGA curve. For many rare earth decahydrates, the dehydration is completed at temperatures below 300°C. scirp.orgwikipedia.org

Decomposition of Anhydrous Oxalate: Following complete dehydration, the anhydrous thulium(III) oxalate begins to decompose. This is a complex step involving the breakdown of the oxalate structure into an intermediate phase and the release of gaseous products like carbon monoxide (CO) and carbon dioxide (CO₂). researchgate.netresearchgate.net This process is typically marked by a sharp endothermic peak in the DTA curve and a significant mass loss in the TGA data. osti.gov

Decomposition of Intermediates: The intermediate phases, often oxycarbonates, further decompose at higher temperatures to yield the final metal oxide. This final decomposition step is also associated with mass loss and thermal events in the TGA/DTA curves.

The following table summarizes the typical decomposition stages for a generic heavy rare earth oxalate hydrate (B1144303), which is expected to be similar to thulium(3+) oxalate, based on data from analogous compounds.

Interactive Data Table: Illustrative TGA/DTA Stages for Thulium(III) Oxalate Hydrate Decomposition

| Stage | Process | Approximate Temperature Range (°C) | TGA Event | DTA Peak Type |

| 1 | Dehydration (Loss of H₂O) | 100 - 300 | Mass Loss | Endothermic |

| 2 | Decomposition of Anhydrous Oxalate | 300 - 500 | Mass Loss | Endothermic |

| 3 | Decomposition of Intermediates | 500 - 800 | Mass Loss | Endothermic/Exothermic* |

*The nature of the DTA peak in the final stage can be exothermic in an oxidizing atmosphere (e.g., air) due to the oxidation of carbon monoxide to carbon dioxide and the combustion of any carbonaceous residue. In an inert atmosphere (e.g., nitrogen), it is typically endothermic. osti.gov

Identification of Intermediate Phases and Final Products (e.g., Thulium Oxide)

The thermal decomposition of thulium(III) oxalate proceeds through a sequence of solid-state phases. Upon heating, the initial hydrate, Tm₂(C₂O₄)₃·nH₂O, first transforms into the anhydrous salt, Tm₂(C₂O₄)₃. osti.gov Anhydrous rare earth oxalates are often unstable and begin to decompose shortly after their formation. osti.gov

For heavier lanthanides like thulium, the decomposition of the anhydrous oxalate does not proceed directly to the oxide. Instead, it forms intermediate oxycarbonate species. osti.govresearchgate.net A commonly proposed intermediate is the dioxycarbonate, Tm₂O₂CO₃. researchgate.net The formation of these intermediates involves the breakdown of the oxalate anion (C₂O₄²⁻) and the release of carbon monoxide and carbon dioxide.

Dehydration: Tm₂(C₂O₄)₃·nH₂O → Tm₂(C₂O₄)₃ + nH₂O(g)

Intermediate Formation: Tm₂(C₂O₄)₃ → Tm₂O₂CO₃ + 2CO(g) + CO₂(g)

Final Decomposition: Tm₂O₂CO₃ → Tm₂O₃ + CO₂(g)

The final, thermally stable product of the decomposition under most conditions is cubic thulium(III) oxide (Tm₂O₃). stanfordmaterials.comstanfordmaterials.com The identity of the intermediate and final products is typically confirmed using analytical techniques such as X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) on samples quenched at various temperatures throughout the heating process. scirp.orgresearchgate.net

Kinetic Analysis of Thermal Decomposition Processes in this compound

The kinetic analysis of solid-state decomposition reactions provides insight into the reaction mechanism and calculates kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor. While specific kinetic data for this compound is not extensively reported, the methods applied to other metal oxalates are relevant. science.gov

Kinetic analysis is often performed on TGA data obtained under non-isothermal conditions (i.e., at a constant heating rate). The activation energy for the decomposition of various metal oxalates has been determined using model-fitting or isoconversional (model-free) methods. akjournals.comrsc.orgtaylorfrancis.com For example, studies on other rare earth oxalates have calculated activation energies for both the dehydration and decomposition steps. researchgate.netosti.gov The activation energy for dehydration reactions is generally lower than that for the decomposition of the oxalate and intermediate carbonate species. osti.gov

For instance, the decomposition of lithium oxalate was found to have an activation energy of approximately 223 kJ/mol. rsc.org In studies on cerium oxalate, the dehydration step had a calculated activation energy of 78.2 kJ/mol. researchgate.net These values illustrate the energy barriers that must be overcome for the different stages of decomposition. The mechanism can be complex, sometimes following models like the Prout-Tompkins equation, which describes the autocatalytic nature of certain solid-state reactions. akjournals.com

Influence of Experimental Parameters (e.g., Atmosphere, Heating Rate, Particle Size) on Decomposition Pathways

The thermal decomposition of this compound is highly sensitive to the experimental conditions under which it is performed.

Atmosphere: The composition of the surrounding gas atmosphere has a profound effect on the decomposition mechanism and products.

In an oxidizing atmosphere (e.g., air or oxygen), the carbon monoxide (CO) produced during oxalate decomposition can be oxidized to carbon dioxide (CO₂). This oxidation is a highly exothermic process, which can cause a strong exothermic peak to appear on the DTA curve, sometimes masking the endothermic decomposition peak. osti.gov Furthermore, any residual carbon formed by CO disproportionation (2CO ⇌ C + CO₂) is burned off, leading to a pure oxide product at potentially lower temperatures. osti.gov

In an inert atmosphere (e.g., nitrogen or argon), the oxidation of CO does not occur. The DTA peaks associated with decomposition are therefore endothermic. researchgate.netrsc.org The disproportionation of CO can still occur, potentially leading to carbon deposition that stabilizes intermediate oxycarbonate phases, requiring higher temperatures for complete conversion to the final oxide. osti.gov

Heating Rate: The rate at which the temperature is increased significantly influences the observed transition temperatures. Higher heating rates generally shift the TGA and DTA peaks to higher temperatures. mdpi.comacs.org Very fast heating rates can cause steps to overlap, making it difficult to resolve intermediate stages. Conversely, very slow heating rates provide better resolution of the individual decomposition steps.

Particle Size: The morphology and particle size of the initial this compound hydrate can also affect the decomposition. Smaller particles generally have a larger surface-area-to-volume ratio, which can facilitate more efficient heat and mass transfer (i.e., the escape of gaseous products like water vapor and carbon oxides). This can lead to decomposition occurring at slightly lower temperatures compared to larger, more compact particles.

Coordination Chemistry and Complexation Behavior of Thulium Iii Oxalate

Formation and Stability of Soluble Oxalato-Thulium(III) Complexes

The complexation occurs through a step-by-step addition of oxalate (B1200264) ligands to the thulium ion. The primary species formed is the mono-oxalato complex, [Tm(C₂O₄)]⁺. mdpi.comresearchgate.net The equilibrium for this first step is:

Tm³⁺ + C₂O₄²⁻ ⇌ [Tm(C₂O₄)]⁺

The stability of these complexes is a significant factor in processes like the separation of rare earth elements, where thermodynamic parameters such as the stability constant for the mono-oxalato complex (β₁) are used to model and predict the distribution of different rare earth elements during precipitation. mdpi.comresearchgate.net

| Complex Species | Formation Reaction | Stability Constant |

| [Tm(C₂O₄)]⁺ | Tm³⁺ + C₂O₄²⁻ ⇌ [Tm(C₂O₄)]⁺ | K₁ or β₁ |

| [Tm(C₂O₄)₂]⁻ | [Tm(C₂O₄)]⁺ + C₂O₄²⁻ ⇌ [Tm(C₂O₄)₂]⁻ | K₂ |

This table illustrates the stepwise formation of soluble thulium-oxalate complexes. The stability constants (K) quantify the equilibrium of each step.

Ligand Exchange Reactions and Derivatization of Thulium(3+) Oxalate

Thulium(III) oxalate serves as a versatile precursor in the synthesis of other thulium-containing compounds and mixed-ligand complexes. stanfordmaterials.comsamaterials.com Ligand exchange, or metathesis, is a common synthetic strategy where the oxalate ligand is replaced by other ligands. acs.org This method is particularly useful for preparing a variety of organometallic and coordination complexes. acs.org

While homoleptic complexes contain only one type of ligand, a vast number of mixed-ligand complexes exist where oxalate is coordinated to the metal center alongside other ligands. wikipedia.org For instance, research into the coordination chemistry of other metals has demonstrated the synthesis of complexes containing both oxalate and ligands like 1,10-phenanthroline (B135089) or benzene-1,2,4,5-tetracarboxylate. rsc.orgresearchgate.net These studies establish a precedent for the potential derivatization of thulium(III) oxalate into more complex structures. The synthesis of such mixed-ligand complexes can be achieved through various methods, including hydrothermal techniques, which are effective for creating coordination polymers that may be difficult to obtain under standard room temperature conditions. rsc.orgdergipark.org.tr

Furthermore, thulium(III) oxalate is a key starting material for producing thulium oxide (Tm₂O₃) through thermal decomposition, a process essential for applications in lasers, ceramics, and phosphors. prochemonline.comstanfordmaterials.com The reactivity of thulium(III) oxalate also extends to reactions with acids, which facilitates the synthesis of other thulium salts. stanfordmaterials.com

Investigations into Hydration and Anhydrous Forms of Thulium(III) Oxalates

Thulium(III) oxalate typically exists as a hydrate (B1144303), with the general formula Tm₂(C₂O₄)₃·xH₂O. stanfordmaterials.comsamaterials.com Several hydrated forms have been identified, with the decahydrate (B1171855) (x=10) and hexahydrate (x=6) being common. rsc.orgamericanelements.comchemicalbook.com The specific number of water molecules can vary, and this is a characteristic shared across the lanthanide series. For instance, structural studies have shown that for lanthanides from lanthanum to erbium, the formula is often Ln₂(C₂O₄)₃(H₂O)₆·4H₂O, while for the heavier lanthanides from erbium to lutetium, it is Ln₂(C₂O₄)₃(H₂O)₄·2H₂O. rsc.org

The transition from the hydrated to the anhydrous form is typically achieved through heating. americanelements.comamericanelements.com Thermal analysis techniques, such as thermogravimetry (TG) and differential scanning calorimetry (DSC), are used to study this process. acs.org The decomposition of thulium(III) oxalate hydrate occurs in distinct stages. Initially, heating leads to the loss of water of hydration. prochemonline.com Upon further heating to higher temperatures, the anhydrous thulium(III) oxalate decomposes into thulium oxide, releasing carbon monoxide and carbon dioxide. prochemonline.comacs.org This thermal conversion to the oxide is a critical step in the preparation of high-purity thulium oxide for various technological applications. americanelements.comamericanelements.com The anhydrous form, Tm₂(C₂O₄)₃, is highly insoluble in water and is stable until it reaches its decomposition temperature. americanelements.com

| Compound Form | Chemical Formula | Key Characteristics |

| Hydrated Thulium(III) Oxalate | Tm₂(C₂O₄)₃·xH₂O | White powder, serves as a precursor for other thulium compounds. stanfordmaterials.comsamaterials.com |

| Thulium(III) Oxalate Decahydrate | Tm₂(C₂O₄)₃·10H₂O | A specific hydrated form. |

| Anhydrous Thulium(III) Oxalate | Tm₂(C₂O₄)₃ | Highly insoluble in water; obtained by heating the hydrate. americanelements.com Converts to thulium oxide upon further heating. americanelements.comamericanelements.com |

This table summarizes the different forms of Thulium(III) Oxalate and their primary features.

Theoretical and Computational Chemistry Approaches to Thulium(III)-Oxalate Interactions (e.g., DFT Studies)

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, bonding, and reactivity of lanthanide complexes, including those of thulium. chemrxiv.orgresearchgate.netnih.gov These quantum chemical approaches provide insights that are often challenging to obtain through experimental means alone. researchgate.net

DFT calculations have been successfully employed to shed light on the elementary steps and reaction mechanisms involving thulium complexes. For example, in studies of the reactivity of a divalent thulium complex, [Tm(Cpᵗᵗᵗ)₂], with carbon monoxide, DFT was used to map the enthalpy profile for the formation of Tm(III) products. rsc.orgsemanticscholar.org These calculations helped to confirm reaction intermediates and rationalize the stepwise growth from a C₂ (ethynediolate) to a C₃ (ketenecarboxylate) product. rsc.orgsemanticscholar.org The computed results showed good agreement with experimental observations. rsc.org

In the context of thulium(III)-oxalate interactions, DFT can be used to analyze structural properties, such as the bond distances between the thulium metal center and the oxygen atoms of the oxalate ligand (Tm-O). chemrxiv.orgrsc.org For example, in a related ethynediolate bridged Tm(III) dimer, Tm-O bond distances were reported to be in the range of 2.066(5) to 2.078(5) Å. rsc.orgrsc.org Furthermore, theoretical studies on other lanthanide oxalate systems, such as europium and terbium-based metal-organic frameworks, have used DFT to investigate electronic properties like charge transfer between the metal center and the ligand, which is fundamental to understanding their luminescent properties. nih.gov These computational approaches are integral to the rational design of new materials and understanding the complex coordination chemistry of f-block elements. rsc.org

Advanced Materials Applications Deriving from Thulium 3+ Oxalate Precursors

Thulium(III) Oxalate (B1200264) as a Precursor for High-Purity Thulium Oxide (Tm₂O₃) Production

Thulium(III) oxalate is a preferred precursor for the synthesis of high-purity thulium oxide (Tm₂O₃), a material with significant applications in lasers, ceramics, and electronics. stanfordmaterials.com The production process involves the thermal decomposition (calcination) of thulium(III) oxalate hydrate (B1144303) (Tm₂(C₂O₄)₃·xH₂O). samaterials.comstanfordmaterials.com

The thermal decomposition process occurs in distinct stages. Initially, the hydrated form of thulium oxalate loses its water molecules at relatively low temperatures. As the temperature is further increased, the anhydrous thulium oxalate decomposes. For instance, the decomposition of thulium acetate, another common precursor, to form thulium oxide occurs at temperatures above 200°C, and for thulium carbonate, it is above 300°C. stanfordmaterials.comstanfordmaterials.com The final step is the conversion to the stable cubic structure of thulium oxide. This controlled, multi-step decomposition is crucial for obtaining a final product with high purity and the desired morphology. The use of an oxalate precursor ensures a predictable and clean decomposition, yielding high-purity thulium oxide suitable for demanding applications. samaterials.com

| Precursor Compound | Decomposition Temperature | Final Product |

| Thulium(III) Acetate Hydrate | > 200°C stanfordmaterials.com | Thulium(III) Oxide (Tm₂O₃) |

| Thulium(III) Carbonate Hydrate | > 300°C stanfordmaterials.com | Thulium(III) Oxide (Tm₂O₃) |

| Praseodymium Oxalate | ~750°C (Microwave) nih.gov | Praseodymium Oxide (Pr₆O₁₁) |

Synthesis and Characterization of Thulium-Containing Nanomaterials from Oxalate Precursors

The use of thulium(III) oxalate as a precursor is a key strategy in the synthesis of thulium-containing nanomaterials. The physical and chemical properties of the oxalate precursor, such as particle size and morphology, directly influence the characteristics of the resulting nanomaterials.

One common method for synthesizing nanoparticles from an oxalate precursor is the microemulsion technique. hbni.ac.inresearchgate.net This method allows for the creation of nanosized oxalate particles which, upon subsequent thermal decomposition, yield nanoparticles of the corresponding oxide with a controlled size and distribution. For example, thorium oxide (ThO₂) nanoparticles have been successfully synthesized by heating thorium oxalate nanoparticles, produced via a microemulsion method, at 500°C. researchgate.net The resulting nanomaterials are then characterized using a variety of techniques to understand their structure and properties. These techniques include:

Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles. researchgate.netresearchgate.net

X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the material. researchgate.net

Thermogravimetric Analysis (TGA): To study the thermal decomposition behavior of the oxalate precursor. researchgate.net

The ability to produce nanocrystalline materials with specific properties is critical for their application in advanced technologies. For instance, nanocrystalline praseodymium oxide (Pr₆O₁₁) with crystallite sizes of 6–12 nm has been formed by calcining the precursor at 500°C. researchgate.net

Development of Optoelectronic and Luminescent Materials Utilizing Thulium(III) Oxalate

Thulium(III) oxalate is an important precursor in the fabrication of optoelectronic and luminescent materials, particularly those doped with thulium. samaterials.comstanfordmaterials.com The unique electronic structure of the thulium ion (Tm³⁺) gives rise to characteristic luminescence, especially in the infrared region, which is highly sought after for various applications.

Thulium-doped materials are essential for solid-state and fiber lasers operating around the 2 μm wavelength, a region beneficial for medical and surgical applications. stanfordmaterials.com The oxalate precursor route is advantageous because it allows for uniform incorporation of the dopant ions into the host material matrix. The subsequent calcination of the thulium-containing oxalate leads to the formation of phosphors and other luminescent materials. The crystal structure of rare earth oxalates can facilitate well-separated luminescence centers, which can minimize luminescence quenching. taylorfrancis.com

The development of these materials involves detailed spectroscopic analysis to characterize their luminescent properties. For example, in thulium-sensitized holmium-doped glasses, two main emission peaks are observed: one near 1.8 μm corresponding to a transition in thulium (³F₄ → ³H₆) and another at 2 μm from a transition in holmium (⁵I₇ → ⁵I₈). optica.org The efficiency of energy transfer between the sensitizer (B1316253) (thulium) and the activator (holmium) is a critical factor in the performance of these materials.

| Material System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |

| Erbium Oxalate/Oxide Nanoparticles | 993 researchgate.net | 528, 543 researchgate.net | Up-conversion phosphors |

| Tm³⁺/Ho³⁺ co-doped silicate-germanate glass | 808 optica.org | ~1800 (Tm³⁺), ~2000 (Ho³⁺) optica.org | 2 μm lasers |

| Tm³⁺-doped calcium aluminosilicate (B74896) glasses | Not specified | Infrared (from ³H₄→³F₄ and ³F₄→³H₆ transitions) researchgate.net | Optical fibers, magnetic materials |

Methodologies for Rare Earth Element Separation and Recovery via Oxalate Precipitation

Oxalate precipitation is a widely used and effective method for the separation and recovery of rare earth elements (REEs), including thulium. google.com This hydrometallurgical process leverages the low solubility of rare earth oxalates in acidic solutions to selectively precipitate them from solutions containing other metal ions. google.com

The process typically involves leaching rare earth-containing ores with a mineral acid, such as hydrochloric or nitric acid, to bring the REEs into solution. google.comrareelementresources.com Following this, oxalic acid or a soluble oxalate salt is added to the pregnant leach solution. google.com This causes the rare earth elements to precipitate as their respective oxalate salts, which can then be separated from the solution by filtration.

The efficiency of the precipitation process is influenced by several factors, including the pH of the solution, the concentration of oxalic acid, and the temperature. Research has shown that increasing the pH and the oxalic acid dosage generally improves the recovery of REEs. researchgate.net For instance, adjusting the pH from 0.5 to 2.5 can significantly enhance the precipitation efficiency. researchgate.net The presence of other ions, such as iron, can interfere with the process and may need to be removed in a pre-purification step. google.com

After precipitation, the rare earth oxalate concentrate can be calcined to produce a mixed rare earth oxide or further processed to separate individual rare earth elements. core.ac.uk This method is a cornerstone of rare earth element metallurgy, providing a robust route to obtaining high-purity materials.

Future Research Directions and Unexplored Avenues in Thulium 3+ Oxalate Chemistry

Novel Synthesis Strategies for Tailored Thulium(3+) Oxalate (B1200264) Architectures

The development of advanced materials often hinges on the precise control of the precursor's morphology, particle size, and crystallinity. Future research is trending towards synthesis methods that offer greater control over the architecture of thulium(3+) oxalate.

Homogeneous Precipitation: A recently developed technique for growing large monocrystals of lanthanide oxalates involves homogeneous precipitation. nih.govnih.gov This method allows for the slow and controlled generation of oxalate ions in solution, leading to the formation of highly ordered, large crystals. This approach is a significant step forward from conventional precipitation methods, which typically yield polycrystalline powders.

Hydrothermal and Sol-Gel Synthesis: Hydrothermal synthesis, which involves reacting thulium salts under high pressure and temperature in an aqueous solution, can produce finely divided powders of thulium(III) compounds. stanfordmaterials.com Similarly, sol-gel processes, which involve the transition of a colloidal solution ("sol") to a solid "gel" phase, are effective for creating highly pure and uniform materials. stanfordmaterials.com Adapting these methods specifically for this compound could yield nanoparticles or mesoporous structures with unique properties.

Gel Media Synthesis: Reacting thulium salts with an oxalate source within a gel matrix is another promising avenue. This technique has been shown to produce different crystal structures for other lanthanide oxalates, such as erbium oxalate, by controlling the diffusion and reaction rates. academie-sciences.fr This could lead to the discovery of new polymorphic forms of this compound with novel properties. academie-sciences.fr

Exfoliation into Nanosheets: Perhaps one of the most exciting recent discoveries is that layered, honeycomb-like structures of lanthanide oxalates can be exfoliated into 2D nanosheets. nih.govnih.gov Most lanthanide oxalates, including those of the heavy lanthanides, can be delaminated in ethanol (B145695) to form colloids of single- or few-layered nanosheets. nih.govnih.gov This opens up a new dimension for this compound, moving it from a simple precursor to a building block for 2D functional materials. nih.gov

Table 1: Comparison of Synthesis Strategies for this compound

| Synthesis Method | Description | Potential Outcome/Architecture |

| Homogeneous Precipitation | Slow, controlled generation of precipitating agent in solution. | Large, high-quality single crystals. nih.gov |

| Hydrothermal Synthesis | Reaction in water at high temperature and pressure. | Fine, uniform nanoparticles. stanfordmaterials.com |

| Sol-Gel Process | Formation of a solid gel from a colloidal solution. | Highly pure, uniform powders or films. stanfordmaterials.com |

| Gel Media Synthesis | Reaction within a gel matrix to control diffusion. | Potentially new crystal polymorphs. academie-sciences.fr |

| Liquid Exfoliation | Delamination of layered crystals in a solvent. | 2D nanosheets and colloidal suspensions. nih.govnih.gov |

In-depth Mechanistic Studies of Thulium(III) Oxalate Formation and Transformation

A deeper understanding of the mechanisms governing the formation and transformation of this compound is crucial for optimizing its synthesis and subsequent processing.

The formation of lanthanide oxalates from aqueous solutions is a complex process involving supersaturation, nucleation, and crystal growth. mdpi.comacs.org The final crystal structure and hydration state of lanthanide oxalates depend on the specific lanthanide ion. academie-sciences.fracs.org For heavy lanthanides like thulium, the hexahydrate form, Tm₂(C₂O₄)₃·6H₂O, is typical, crystallizing in a triclinic system. acs.org Future studies could focus on the kinetics of this compound precipitation, investigating how factors like pH, temperature, and reactant concentration influence nucleation rates and crystal habit, similar to studies done on calcium oxalate. acs.org

The most significant transformation of this compound is its thermal decomposition to form thulium(III) oxide (Tm₂O₃). prochemonline.comamericanelements.com This process is fundamental to its use as a precursor for ceramics, phosphors, and other oxide-based materials. samaterials.comstanfordmaterials.com Thermal analysis studies show that the hydrated oxalate first loses its water molecules, followed by the decomposition of the anhydrous oxalate into the oxide, releasing carbon monoxide and carbon dioxide. prochemonline.comacs.org

Table 2: Generalised Thermal Decomposition Stages of Hydrated Rare Earth Oxalates

| Temperature Range (Approximate) | Process | Product |

| ~100-300°C | Dehydration | Anhydrous this compound (Tm₂(C₂O₄)₃) |

| >350°C | Decomposition | Thulium(III) Oxide (Tm₂O₃) prochemonline.com |

Note: Specific temperatures can vary based on heating rate and atmosphere.

In-depth mechanistic studies could employ in-situ techniques to observe these transformations in real-time, providing insights into intermediate phases and reaction kinetics that are currently not well understood for thulium specifically.

Advanced Characterization Methodologies for Probing Thulium(III) Oxalate Properties

While standard techniques like X-ray Diffraction (XRD), Infrared Spectroscopy (IR), and Thermogravimetric Analysis (TGA) are routinely used, advanced methodologies can provide unprecedented insight into the structure-property relationships of this compound. akjournals.com

Synchrotron-Based Techniques: Extended X-ray Absorption Fine Structure (EXAFS) is a powerful tool for determining the local atomic structure around thulium atoms, even in amorphous or nanocrystalline materials. osti.gov Applying EXAFS to this compound could precisely map the coordination environment of the Tm³⁺ ion, including bond distances and coordination numbers, which are critical for understanding its chemical behavior.

Luminescence Spectroscopy: The unique electronic configuration of the Tm³⁺ ion gives rise to characteristic luminescence, typically a blue emission. americanelements.comresearchgate.net Advanced photoluminescence studies, including quantum yield measurements and time-resolved spectroscopy, can probe the efficiency of light emission. Investigating phenomena like upconversion, where lower-energy light is converted to higher-energy emission, and triboluminescence (mechanically induced light emission) could reveal new properties and potential applications. researchgate.netpolyu.edu.hk

High-Resolution Microscopy: Direct visualization of this compound architectures, from single crystals to exfoliated 2D nanosheets, using high-resolution transmission electron microscopy (HR-TEM) and atomic force microscopy (AFM) will be essential. These techniques can reveal crystal defects, surface morphology, and layer thickness, which are critical for applications in catalysis and thin-film devices.

Exploration of Emerging Applications in Advanced Functional Materials (excluding biomedical/clinical)

The primary role of this compound is as a high-purity precursor for thulium(III) oxide (Tm₂O₃), which is used in a variety of advanced materials. samaterials.comattelements.com However, future research is also exploring direct applications of the oxalate compound itself.

Precursor for Functional Oxides: Thulium(III) oxide is used in lasers, phosphors for displays, and as a dopant in specialty glasses and ceramics. stanfordmaterials.comstanfordmaterials.comstanfordmaterials.com The quality of the final oxide material is directly dependent on the purity and morphology of the oxalate precursor. Therefore, research into tailored oxalate architectures (Section 8.1) directly impacts the performance of these functional materials.

Catalysis: Thulium compounds can serve as catalysts in organic synthesis and for environmental protection applications. samaterials.comattelements.com The high surface area of nanocrystalline or porous this compound, or its oxide derivative, could enhance catalytic activity.

2D Materials and Thin Films: The discovery that lanthanide oxalates can be exfoliated into nanosheets is a game-changer. nih.govnih.gov These 2D materials could be used to construct thin films via inkjet printing or other solution-based methods. nih.gov Such films could have applications in optical coatings, sensors, or as components in electronic devices, leveraging the unique luminescent and electronic properties of the thulium ion.

Table 3: Emerging Applications for this compound and its Derivatives

| Application Area | Material | Key Property Leveraged |

| Lasers & Amplifiers | Tm₂O₃ (from oxalate) | Energy levels of Tm³⁺ for infrared emission. attelements.com |

| Phosphors & Displays | Tm₂O₃ (from oxalate) | Blue luminescence from Tm³⁺ upon excitation. americanelements.com |

| Specialty Ceramics & Glass | This compound/Oxide | Dopant to enhance thermal and optical properties. attelements.com |

| Catalysis | This compound/Oxide | High surface area and active sites. samaterials.comattelements.com |

| Thin Films & Coatings | 2D this compound Nanosheets | Solution processability and 2D morphology. nih.gov |

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。